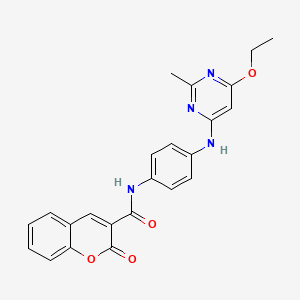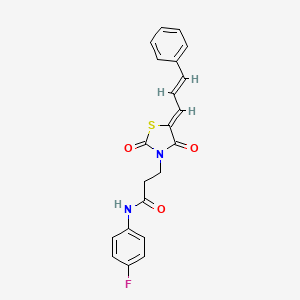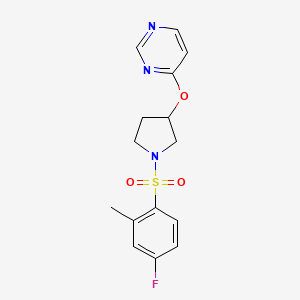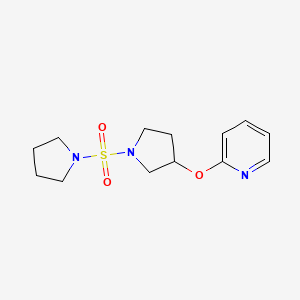
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicine. This compound is a morpholine derivative that has been synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves the selective inhibition of a specific enzyme called dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. By inhibiting DHODH, 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine can effectively halt the growth of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects:
In preclinical studies, 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine in lab experiments is its selectivity for DHODH, which allows for specific inhibition of this enzyme without affecting other cellular processes. Additionally, this compound has good solubility in water and other common solvents, making it easy to use in various experimental settings. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in in vivo studies.
Orientations Futures
There are several future directions for research on 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other anti-cancer agents. Additionally, this compound could be explored for its potential use in treating other inflammatory diseases beyond rheumatoid arthritis. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves the reaction of cyclopropylamine with 5-fluorosulfonyloxypyridine-3-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with morpholine to yield the final product. This synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has potential applications in scientific research due to its ability to selectively inhibit a specific enzyme. This enzyme is involved in the growth and proliferation of cancer cells, and its inhibition has been shown to have anti-tumor effects in preclinical studies. Additionally, this compound has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O5S/c14-22(18,19)21-11-5-10(6-15-7-11)13(17)16-3-4-20-8-12(16)9-1-2-9/h5-7,9,12H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQTEUZWIPZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2C(=O)C3=CC(=CN=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)



![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)
![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)
![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)
![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2535009.png)
![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2535010.png)
